molecular formula C20H20F2N6O2 B3005600 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1040677-01-7

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B3005600
CAS No.: 1040677-01-7
M. Wt: 414.417
InChI Key: VIGUHHZEBPYAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-tetrazole core substituted with a 3,4-difluorophenyl group, connected via a methylene bridge to a piperazine ring. The piperazine is further linked to a phenoxyethanone moiety. The 3,4-difluorophenyl group enhances electron-withdrawing effects and metabolic stability, while the phenoxyethanone may contribute to lipophilicity and binding affinity .

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-17-7-6-15(12-18(17)22)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGUHHZEBPYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, often referred to as compound 1, is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C16H18F2N6O
  • Molecular Weight : 336.33 g/mol
  • CAS Number : 1049450-74-9

The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of difluorophenyl and piperazine moieties contributes to its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Compound 1 has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while demonstrating lesser activity against Gram-negative bacteria such as Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that compound 1 induces apoptosis in cancer cell lines via the mitochondrial pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15Mitochondrial pathway activation
A549 (lung cancer)20Cell cycle arrest and apoptosis

Neuropharmacological Effects

Recent investigations have highlighted the neuropharmacological effects of compound 1. It has shown promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders. Studies indicate that it may enhance serotonergic transmission, which could be beneficial in conditions like depression .

Study on Antimicrobial Efficacy

In a study conducted by Szulczyk et al. (2019), a series of tetrazole derivatives were synthesized and screened for antimicrobial activity. Compound 1 was included in this screening and exhibited notable efficacy against Staphylococcus aureus, with an MIC value of 32 μg/mL . This finding supports the hypothesis that modifications within the tetrazole framework can lead to enhanced biological activity.

Evaluation of Anticancer Activity

A separate study focused on the anticancer effects of compound 1 on various human cancer cell lines. The results demonstrated a dose-dependent response in HeLa cells, with an IC50 value indicating significant cytotoxicity at concentrations above 10 μM . These findings suggest that compound 1 may serve as a lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Tetrazole Derivatives

  • Compound 7n (): 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Key Differences: Replaces the phenoxyethanone with a sulfonyl group and introduces a thioether linkage. Higher molecular weight (520.10640 vs. ~450 estimated for the target) may affect bioavailability .
  • Compound 13a (): 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone Key Differences: Uses an allyl-substituted piperazine and lacks fluorination on the phenyl ring.

Piperidine-Linked Tetrazole Derivatives

  • Compounds 22–28 (): 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Key Differences: Piperidine replaces piperazine, and the phenoxy group is absent. Impact: Piperidine’s lower basicity (pKa ~11 vs. The absence of phenoxy may reduce aromatic stacking interactions in target binding .

Triazole and Sulfonylphenyl Analogs

  • Compound 7o (): 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone Key Differences: Incorporates a sulfonylphenyl group and nitro substituent. Impact: The nitro group may confer mutagenic risk, while the trifluoromethyl sulfonyl group enhances hydrophobicity. The target compound’s phenoxyethanone likely offers a better balance of solubility and lipophilicity .
  • Compound 11a () : Urea derivatives with piperazine-thiazole linkages

    • Key Differences : Replaces tetrazole with thiazole and introduces urea moieties.
    • Impact : Urea groups enhance hydrogen-bonding capacity but may reduce metabolic stability compared to tetrazole .

Structural and Functional Data Tables

Compound Molecular Weight Key Substituents Melting Point (°C) Notable Activity
Target Compound ~450 (estimated) 3,4-Difluorophenyl, phenoxyethanone N/A Hypothesized kinase inhibition
7n () 520.10640 4-Nitrophenyl, sulfonyl 161–163 Antiproliferative activity
13a () ~380 (estimated) Allylpiperazine, phenyl N/A Synthetic intermediate
22–28 () ~350–400 Piperidine, aryl tetrazole N/A Preliminary antimicrobial
7o () 558.08339 4-Trifluoromethylphenyl, sulfonyl 154–156 Antiproliferative activity

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving tetrazole formation, piperazine alkylation, and phenoxyethanone coupling. Yields may vary due to steric effects from the 3,4-difluorophenyl group .
  • Pharmacological Potential: Fluorine atoms and the tetrazole-piperazine scaffold align with kinase inhibitor motifs (e.g., VEGF inhibitors). The phenoxy group may mimic tyrosine residues in ATP-binding pockets .
  • Metabolic Stability : The 3,4-difluorophenyl group resists oxidative metabolism, while the piperazine may undergo N-acetylation or oxidation. Comparative studies with sulfonyl analogs () suggest longer half-life for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.